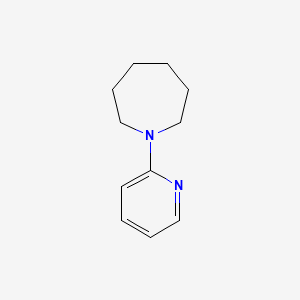
1-(pyridin-2-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(pyridin-2-yl)azepane is a heterocyclic compound with the molecular formula C11H16N2 It is characterized by a seven-membered ring containing one nitrogen atom and a pyridine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-yl)azepane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hexamethylenediamine with pyridine derivatives under controlled temperature and pressure. The reaction may require catalysts such as palladium or nickel to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency. Solvent extraction and purification techniques are employed to isolate the desired product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
1-(pyridin-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxo derivatives.
Reduction: Reduction reactions using hydrogen gas or metal hydrides can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the pyridine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxo derivatives and hydroxylated products.
Reduction: Reduced forms of the compound with altered hydrogenation states.
Substitution: Substituted azepine derivatives with various functional groups.
Scientific Research Applications
1-(pyridin-2-yl)azepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(pyridin-2-yl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-Azepine, hexahydro-1-(pyrrolidinyl)-: Similar structure but with a pyrrolidine substituent instead of pyridine.
1H-Azepine, hexahydro-1-(1-piperidinyl)-: Contains a piperidine substituent.
1H-Azepine, hexahydro-1-(1-piperazinyl)-: Features a piperazine substituent.
Uniqueness
1-(pyridin-2-yl)azepane is unique due to its specific pyridine substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in certain contexts.
Properties
CAS No. |
65222-00-6 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
1-pyridin-2-ylazepane |
InChI |
InChI=1S/C11H16N2/c1-2-6-10-13(9-5-1)11-7-3-4-8-12-11/h3-4,7-8H,1-2,5-6,9-10H2 |
InChI Key |
WMUXUPJEKFKIAV-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2=CC=CC=N2 |
Canonical SMILES |
C1CCCN(CC1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide](/img/structure/B1659372.png)
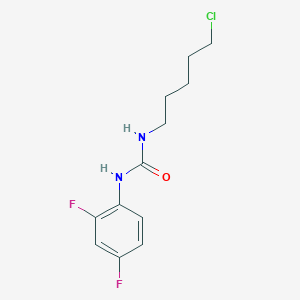
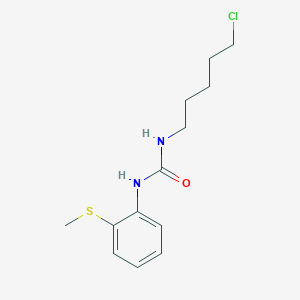
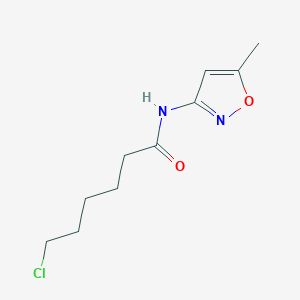
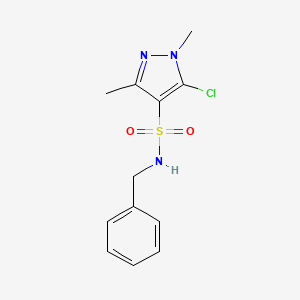
![{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B1659381.png)
![8-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]quinoline](/img/structure/B1659382.png)
![8-[4-(2-Bromo-4,5-dimethylphenoxy)butoxy]quinoline](/img/structure/B1659383.png)
![1-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B1659385.png)
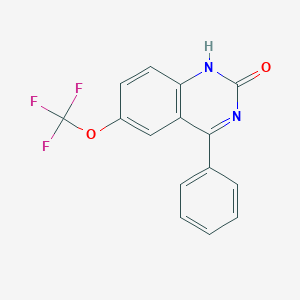
![4-[2-(4-Ethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1659391.png)
![N-[(Z)-(3-Ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylideneamino]naphthalene-2-sulfonamide](/img/structure/B1659392.png)
![2-{[(2,5-Dichloro-3-thienyl)methyl]thio}pyridinium-1-olate](/img/structure/B1659393.png)
![ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate](/img/structure/B1659394.png)
